3-(2,3-Dichlorophenyl)-4-methyl-1h-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H9Cl2N3 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
5-(2,3-dichlorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9Cl2N3/c1-5-9(14-15-10(5)13)6-3-2-4-7(11)8(6)12/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
WBOVURVHDAGYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview:
One of the classical routes involves the condensation of hydrazines with β-ketonitriles, leading to pyrazole derivatives. This approach is versatile and allows for the introduction of various aromatic substituents, including dichlorophenyl groups.
- Hydrazine hydrate reacts with a substituted β-ketonitrile (e.g., 2,3-dichlorophenyl-β-ketonitrile) under acidic or basic conditions, forming a hydrazone intermediate.
- Cyclization occurs with subsequent dehydration to yield the pyrazole ring.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, methanol | Polar protic solvents facilitate cyclization |
| Catalyst | Acetic acid, hydrochloric acid | Acid catalysis promotes ring closure |
| Temperature | 80–120°C | Controlled heating minimizes side reactions |
| Time | 4–12 hours | Sufficient for complete cyclization |
- The condensation of β-ketonitriles with hydrazines has been demonstrated to produce 5-aminopyrazoles efficiently, with yields ranging from 60–85% under optimized conditions.
Multicomponent Domino Reactions with Aryl Glyoxals and Pyrazol-5-amines
Method Overview:
Recent advances utilize multicomponent domino reactions (MDRs) involving arylglyoxals and pyrazol-5-amines to synthesize fused pyrazole derivatives, including amino-substituted pyrazoles with dichlorophenyl groups.
- Arylglyoxals react with pyrazol-5-amines in the presence of acids (e.g., p-toluenesulfonic acid) under microwave irradiation, leading to the formation of complex fused heterocycles via tandem condensation, cyclization, and dehydration steps.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Promotes reactivity and solubility |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Acid catalysis for condensation |
| Temperature | 120°C | Microwave irradiation enhances efficiency |
| Time | 20–30 minutes | Rapid formation of target compounds |
- Example: Reaction of 2,2-dihydroxy-1-phenylethanone with 3-methylpyrazol-5-amine yields pyrrolo[2,3-c]pyrazoles with yields around 34%.
- The formation of fused heterocycles like pyrazolo[3,4-b]pyridines occurs via intramolecular electrocyclization of allene intermediates.
Table 1: Summary of Multicomponent Reaction Conditions
| Entry | Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2,2-Dihydroxy-1-phenylethanone + 3-methylpyrazol-5-amine | p-TsOH | DMF | 120°C | 34 | |
| 2 | 1a + 2f | p-TsOH | DMF | Microwave, 120°C | 62 |
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
Method Overview:
Another effective approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds such as acetylacetone or its derivatives bearing the dichlorophenyl substituents.
- The hydrazine reacts with the carbonyl groups to form hydrazones, which then undergo intramolecular cyclization to form the pyrazole ring.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol or acetic acid | Facilitates cyclization |
| Catalyst | None or mild acid | Acid catalysis improves yield |
| Temperature | 80–100°C | Ensures complete cyclization |
| Time | 6–10 hours | Adequate for full conversion |
- This method yields moderate to high yields (50–80%) of the target pyrazoles, with the advantage of straightforward purification.
Specific Synthesis Example for 3-(2,3-Dichlorophenyl)-4-methyl-1H-pyrazol-5-amine
Based on the data from BenchChem , a typical synthesis involves:
- Starting Material: 3,4-Dichlorophenylhydrazine
- Reagent: 2-methyl-3-oxobutanoic acid derivative or methyl acetoacetate
- Reaction Conditions:
- Reflux in ethanol with acetic acid as catalyst
- Reaction time: 8–12 hours
- Temperature: 80–100°C
- Nucleophilic attack of hydrazine on the β-ketoester to form a hydrazone.
- Cyclization to form the pyrazole ring with concurrent elimination of water.
- Purification via recrystallization or chromatography.
Summary of Key Data and Findings
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dichlorophenyl)-4-methyl-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkylated pyrazole derivatives.
Scientific Research Applications
3-(2,3-Dichlorophenyl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dichlorophenyl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Halogen Substitution Patterns
- 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine (C₁₀H₉F₂N₃):
- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (C₁₀H₁₀ClN₃):
- Molecular weight: 242.10 g/mol (calculated).
Trifluoromethyl and Methoxy Groups
- 4-(3-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (C₁₆H₁₁ClF₃N₃):
- 4-(3,4-Dimethoxyphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (C₁₈H₁₆F₃N₃O₂):
Structural Complexity and Pharmacological Implications
- 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (C₂₀H₁₂Cl₃FN₄):
- Aripiprazole (C₂₃H₂₇Cl₂N₃O₂):
Physicochemical Properties
Biological Activity
3-(2,3-Dichlorophenyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a dichlorophenyl group and a methyl group on the pyrazole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H9Cl2N3
- Molecular Weight : 242.10 g/mol
- CAS Number : 76606-68-3
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole compounds found that certain derivatives showed inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial activity .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 7b | 0.25 | E. coli |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that derivatives of pyrazole can inhibit inflammatory responses in microglial cells, which are implicated in neurodegenerative diseases like Parkinson's disease. Specifically, studies show that these compounds can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting a potential therapeutic role in neuroinflammation .
Anticancer Activity
In addition to antimicrobial and anti-inflammatory activities, some pyrazole derivatives have shown promise as anticancer agents. The presence of electron-withdrawing groups like chlorine has been linked to enhanced antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have exhibited significant inhibitory effects on cancer cell proliferation, with IC50 values indicating potent activity .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Binding : It may bind to receptors involved in inflammatory pathways, thereby modulating immune responses.
Case Studies and Research Findings
A variety of studies have assessed the biological activities of pyrazole derivatives:
- Antimicrobial Evaluation : A series of pyrazole derivatives were tested for their antimicrobial efficacy against common pathogens. The results indicated that modifications in the chemical structure significantly influenced their activity levels .
- Neuroprotective Effects : A study highlighted the neuroprotective potential of certain pyrazole derivatives against LPS-induced neuroinflammation, demonstrating their capability to modulate inflammatory pathways effectively .
- Anticancer Potential : Research exploring the structure-activity relationship (SAR) of pyrazole compounds revealed that specific substitutions could enhance anticancer activity, making them suitable candidates for further development as therapeutic agents .
Q & A
Q. What are the common synthetic routes for preparing 3-(2,3-dichlorophenyl)-4-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. H NMR resolves pyrazole ring protons (δ 6.8–7.5 ppm for aromatic protons; δ 2.5–3.0 ppm for methyl groups). Contradictions in peak assignments (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions) .
Q. What preliminary biological screening assays are recommended for assessing its bioactivity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or cytochrome P450 inhibition) using fluorescence-based protocols. For antimicrobial activity, use microdilution assays (MIC determination against S. aureus and E. coli). Always include positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can synthetic yields be optimized when steric hindrance from the 2,3-dichlorophenyl group limits reactivity?
- Methodological Answer : Employ microwave-assisted synthesis to reduce reaction time and improve efficiency. For example, microwave irradiation (100 W, 120°C) in DMF increases yield by 15–20% compared to conventional heating. Alternatively, use Pd-catalyzed cross-coupling to introduce substituents post-cyclization .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variations). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). For example, if a compound shows conflicting IC values in kinase assays, confirm via thermal shift assays or X-ray crystallography to visualize binding interactions .
Q. How does the electronic effect of the 2,3-dichlorophenyl group influence binding to biological targets?
- Methodological Answer : Computational methods (docking studies with AutoDock Vina) predict that chlorine atoms enhance hydrophobic interactions and electron-withdrawing effects stabilize π-π stacking with aromatic residues. Compare with analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) to isolate electronic contributions. Experimental validation via mutagenesis studies (e.g., replacing target site tyrosine with alanine) further clarifies mechanisms .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer : Poor solubility in common solvents (e.g., ethanol, DMSO) complicates crystal growth. Use vapor diffusion with mixed solvents (e.g., DCM:hexane) or co-crystallization agents (e.g., thiourea derivatives). Single-crystal X-ray data for structurally similar compounds (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine) reveal that chloro substituents induce planar geometry, aiding crystallization .
Data Contradiction Analysis Example
- Issue : Conflicting reports on cytotoxicity (IC ranges from 10 µM to 50 µM in HeLa cells).
- Resolution :
- Variable 1 : Cell passage number (older passages show reduced sensitivity).
- Variable 2 : Assay duration (48 hr vs. 72 hr exposure).
- Solution : Standardize protocols using early-passage cells and fixed exposure times. Validate via ATP-based viability assays and apoptosis markers (e.g., caspase-3 activation) .
Key Structural Insights from Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
